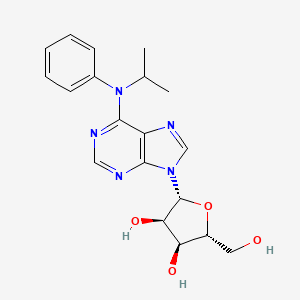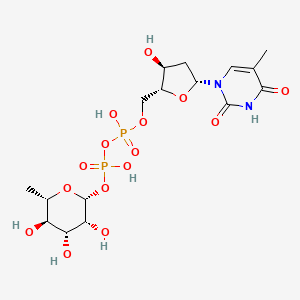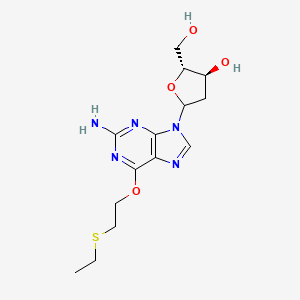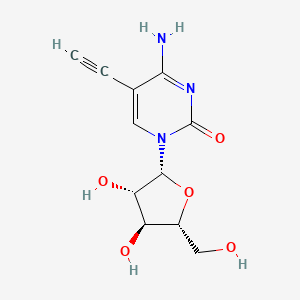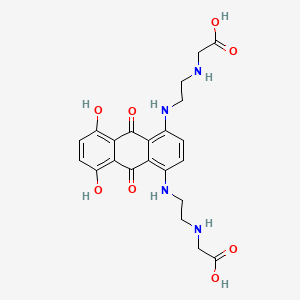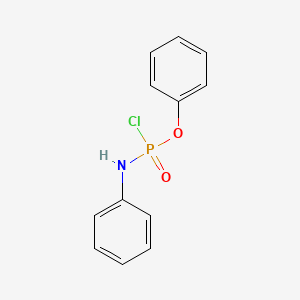
Phenyl N-phenylphosphoramidochloridate
Übersicht
Beschreibung
Phenyl N-phenylphosphoramidochloridate, also known as PNPPC, is an organophosphorus compound used in the synthesis of various compounds. It is a colorless, hygroscopic solid that is soluble in water, alcohols, and most organic solvents. PNPPC is highly reactive and is used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has a wide range of applications in the chemical and pharmaceutical industries, and is a valuable tool for scientists and engineers.
Wissenschaftliche Forschungsanwendungen
Phosphoramidate Pronucleotide (ProTide) Technology : The application of ProTide technology to antiviral agents such as carbocyclic L-d4A (L-Cd4A) has shown significantly improved anti-HIV and HBV activity. This improvement is attributed to modifications in the aryl, ester, and amino acid regions of the ProTide (Mcguigan et al., 2006).
Effects on Aquatic Unicellular Algae : N-phenyl-2-naphthylamine, a related compound, when exposed to Chlorella vulgaris, significantly increased the activities of antioxidant enzymes and caused oxidative damage and inhibition of photosynthesis (Qian et al., 2009).
Biostimulant Action on Tomato Growth : A study investigating the biostimulant action of plant-derived protein hydrolysates on tomato growth under limited water availability noted significant biochemical changes, including alterations in phytohormones and lipids, improving tolerance to oxidative stress (Paul et al., 2019).
Cyclometalated Iridium(III) Complexes : Phenyl-imidazole-based ligands have been used to alter the photophysical and electrochemical properties of heteroleptic bis-cyclometalated iridium complexes, showing potential for various applications (Baranoff et al., 2011).
The PhenX Toolkit in Genomic Studies : The PhenX project, involving the selection of measures for research domains, demonstrates how standardized measures can facilitate replication and validation across multiple studies, potentially relevant to the study of compounds like Phenyl N-phenylphosphoramidochloridate (Hamilton et al., 2011).
Antioxidant Activity of Phenyl N,N′-Phenylphosphorodiamidates : Synthesized phenyl N,N′-phenyl phosphorodiamidates exhibited good antioxidant activity, suggesting potential biological applications (Rasool et al., 2018).
Use in Peptide Synthesis : Phenyl esters have been identified as valuable intermediates in the synthesis of polypeptides, providing insights into the potential synthetic applications of related phenyl compounds (Galpin et al., 1979).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[chloro(phenoxy)phosphoryl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYQPGYEFBITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966071 | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51766-21-3 | |
| Record name | Phosphoramidochloridic acid, N-phenyl-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51766-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051766213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N-phenylphosphoramidochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Phenyl N-phenylphosphoramidochloridate in oligonucleotide synthesis?
A1: this compound serves as a phosphorylating agent in oligonucleotide synthesis via the phosphotriester approach []. This approach involves the stepwise addition of nucleotide units to a growing oligonucleotide chain, and this compound facilitates the formation of the crucial phosphate linkages between these units.
Q2: Beyond oligonucleotide synthesis, what other synthetic applications does this compound have?
A2: this compound exhibits versatility by enabling the conversion of carboxylic acids to their corresponding symmetrical anhydrides []. This transformation is particularly valuable in peptide synthesis, where symmetrical anhydrides serve as activated forms of carboxylic acids, facilitating efficient peptide bond formation. Additionally, this compound mediates the direct coupling of carboxylic acids and amines to yield amides []. This reaction provides a convenient and efficient method for amide bond formation, a fundamental process in organic synthesis.
Q3: Are there any notable derivatives of this compound used in research?
A3: Yes, two important derivatives are frequently employed []. While the provided text doesn't name these derivatives explicitly, it highlights their significance in various research applications. Researchers often modify the parent compound to fine-tune its reactivity or introduce specific properties tailored for their experimental needs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


